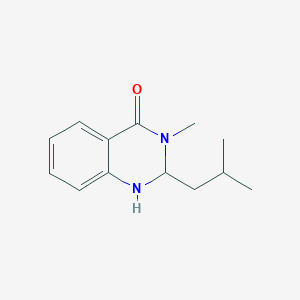

2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

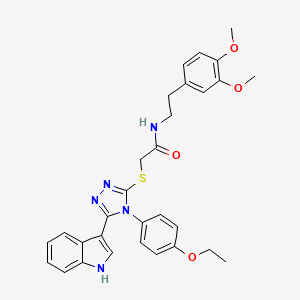

2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one, also known as P7C3, is a small molecule that has been identified as a neuroprotective agent. It is a member of the quinazolinone family of compounds and was first discovered in 2010 by researchers at the University of Texas Southwestern Medical Center.

Applications De Recherche Scientifique

Synthesis and Antiallergic Activity

2-Isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one derivatives have been explored for their synthesis techniques and potential biological activities. A notable study involved the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one compounds through reactions of methyl isocyanoacetate with isatoic anhydrides. This process, followed by hydrolysis and alkylation, yielded quinolin-2(1H)-one analogs that demonstrated antiallergic activity, highlighting the therapeutic potential of these compounds in allergy treatment (Suzuki et al., 1977).

Eco-friendly Synthesis Methods

In the pursuit of sustainable chemistry, researchers have developed eco-friendly synthesis methods for 2,3-dihydroquinazolin-4(1H)-ones. One method involves direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or a one-pot three-component cyclocondensation in an ionic liquid–water solvent system without the need for an additional catalyst. This approach not only offers high to excellent yields but also aligns with green chemistry principles by minimizing harmful solvents and catalysts (Chen et al., 2007).

Catalytic Synthesis Approaches

Catalysis plays a crucial role in the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Various studies have explored the use of novel catalysts such as silica-bonded N-propylsulfamic acid and zirconium (IV) chloride to facilitate the synthesis of these compounds. These catalysts offer advantages such as recyclability, mild reaction conditions, and the ability to perform reactions in cleaner media, thus contributing to more efficient and environmentally friendly synthesis processes (Niknam et al., 2011); (Abdollahi-Alibeik & Shabani, 2011).

Mechanistic and Experimental Studies

Understanding the mechanisms underlying the synthesis and reactions of 2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one derivatives is fundamental to advancing their applications in scientific research. Studies exploring the activation of alkynes and the roles of different catalysts in synthesizing these compounds provide valuable insights into their chemical behavior and potential for further functionalization. Such mechanistic insights enable the development of more targeted and efficient synthetic routes, opening new avenues for research and application (Yamamoto et al., 2009).

Applications in Tubulin-Binding Tumor-Vascular Disrupting Agents

Research into the biological activity of dihydroquinazolin-ones has led to the identification of compounds with promising anticancer properties. For instance, derivatives of 2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one have been evaluated for their ability to inhibit tumor growth and disrupt tumor vasculature, positioning them as potential candidates for cancer therapy. These findings underscore the therapeutic potential of these compounds beyond their chemical interest, highlighting their relevance in the development of novel anticancer agents (Cui et al., 2017).

Propriétés

IUPAC Name |

3-methyl-2-(2-methylpropyl)-1,2-dihydroquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-9(2)8-12-14-11-7-5-4-6-10(11)13(16)15(12)3/h4-7,9,12,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGUZNKWTSCVVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1NC2=CC=CC=C2C(=O)N1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isobutyl-3-methyl-2,3-dihydroquinazolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2738300.png)

![6-Methylidene-5H-[1,3]thiazolo[2,3-c][1,2,4]triazole-3-carboxylic acid](/img/structure/B2738302.png)

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2738303.png)

![5-((2-Fluorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2738321.png)

![N-(5-Fluoro-2-methylphenyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2738322.png)